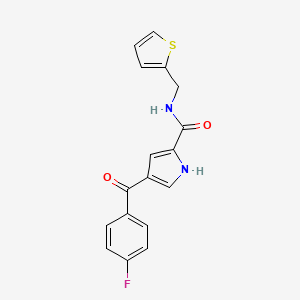
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-FLUOROBENZOYL)PROPIONIC ACID” is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 . It is a metabolite of haloperidol, a dopamine D2 receptor blocker .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 7-Fluoro-1-tetralone was prepared from 3-(4-fluorobenzoyl)-propionic acid by Wolff-Kishner reduction followed by ring closure with polyphosphoric acid .Molecular Structure Analysis
The molecular structure of “3-(4-FLUOROBENZOYL)PROPIONIC ACID” consists of a fluorobenzoyl group attached to a propionic acid .Chemical Reactions Analysis
Reduction of 3-(4-fluorobenzoyl)propionic acid with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 provided 4-(4-fluorophenyl)-1-butanol .Physical And Chemical Properties Analysis
“3-(4-FLUOROBENZOYL)PROPIONIC ACID” has a melting point of 100-102 °C and a predicted boiling point of 374.4±22.0 °C . It is insoluble in water .Scientific Research Applications
Structural Analysis and Synthetic Methods
Research by Öztürkkan and Necefoğlu (2022) on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding how different metals and co-ligands affect the structure of such complexes. This knowledge aids in reaching target molecules more efficiently, highlighting the importance of these compounds in materials science due to their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).
Biological and Medicinal Applications
Antitumor Activity : The review by Iradyan et al. (2009) on imidazole derivatives, including their antitumor activity, showcases the potential of heterocyclic compounds in developing new antitumor drugs. These structures are of interest for synthesizing compounds with diverse biological properties, underscoring the relevance of 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide in medicinal chemistry (Iradyan et al., 2009).
Optoelectronic Materials : Lipunova et al. (2018) discuss the synthesis and application of quinazoline derivatives for electronic devices, highlighting the incorporation of benzazoles into π-extended conjugated systems for novel optoelectronic materials. This suggests potential applications of related compounds in developing materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Neurological Research : Saganuwan (2017) identifies functional chemical groups likely to serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. The study highlights the importance of heterocycles with nitrogen, sulfur, and oxygen atoms, which form a significant class of organic compounds with potential CNS effects. This underlines the relevance of investigating compounds like this compound in the search for new CNS drugs (Saganuwan, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-5-3-11(4-6-13)16(21)12-8-15(19-9-12)17(22)20-10-14-2-1-7-23-14/h1-9,19H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROBTDSBFEKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)
![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)
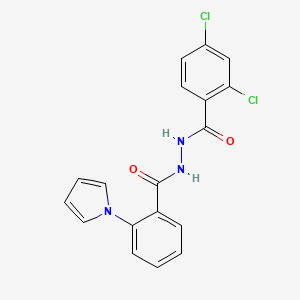
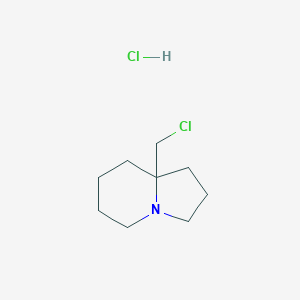

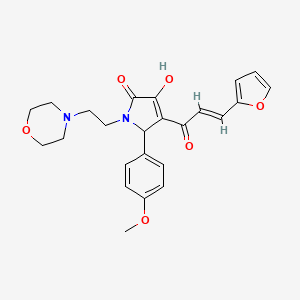
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)
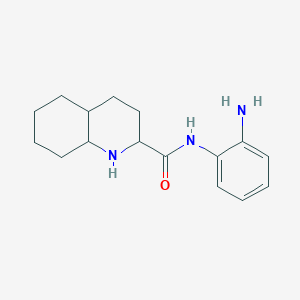

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
